molecular formula C24H15Br2NO2 B11706912 6-Bromo-3-(3-(4-bromo-phenyl)-acryloyl)-4-phenyl-1H-quinolin-2-one

6-Bromo-3-(3-(4-bromo-phenyl)-acryloyl)-4-phenyl-1H-quinolin-2-one

Cat. No.: B11706912
M. Wt: 509.2 g/mol
InChI Key: ORKTYYMXNNFWLQ-MDWZMJQESA-N
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Description

6-Bromo-3-(3-(4-bromo-phenyl)-acryloyl)-4-phenyl-1H-quinolin-2-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(3-(4-bromo-phenyl)-acryloyl)-4-phenyl-1H-quinolin-2-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an arylboronic acid . This reaction is known for its mild conditions and high efficiency.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alkane or alcohol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-3-(3-(4-bromo-phenyl)-acryloyl)-4-phenyl-1H-quinolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-(3-(4-bromo-phenyl)-acryloyl)-4-phenyl-1H-quinolin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-phenylquinolin-2-one: Lacks the acrylate group, resulting in different chemical reactivity and biological activity.

    3-(4-Bromo-phenyl)-acryloyl-4-phenylquinolin-2-one: Similar structure but without the bromine atom at the 6-position, affecting its electronic properties and reactivity.

Uniqueness

6-Bromo-3-(3-(4-bromo-phenyl)-acryloyl)-4-phenyl-1H-quinolin-2-one is unique due to the presence of both bromine atoms and the acrylate group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C24H15Br2NO2

Molecular Weight

509.2 g/mol

IUPAC Name

6-bromo-3-[(E)-3-(4-bromophenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C24H15Br2NO2/c25-17-9-6-15(7-10-17)8-13-21(28)23-22(16-4-2-1-3-5-16)19-14-18(26)11-12-20(19)27-24(23)29/h1-14H,(H,27,29)/b13-8+

InChI Key

ORKTYYMXNNFWLQ-MDWZMJQESA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)/C=C/C4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)C=CC4=CC=C(C=C4)Br

Origin of Product

United States

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